tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate
Description
tert-Butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a cyclopropylmethyl substituent at the 3-position of the piperazine ring. The Boc group is widely used to protect amines during synthetic processes, enhancing solubility in organic solvents and enabling selective deprotection under acidic conditions . The cyclopropylmethyl moiety introduces steric bulk and lipophilicity, which can influence molecular interactions, pharmacokinetics, and target binding .
Properties
CAS No. |
2228497-94-5 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-14-11(9-15)8-10-4-5-10/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
MNQCATPHOOGACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2CC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis from N-Boc-Piperazine
The most widely documented method involves a three-step sequence:
-
Acylation of N-Boc-piperazine
-
Reduction of the carbonyl intermediate
-
Deprotection of the Boc group
Step 1: Acylation with Cyclopropanecarbonyl Chloride
N-Boc-piperazine undergoes acylation with cyclopropanecarbonyl chloride in the presence of a base (triethylamine or pyridine) and an inert solvent (dichloromethane or dichloroethane). Key parameters include:
Example: Reacting N-Boc-piperazine (1.82 kg, 9.77 mol) with cyclopropanecarbonyl chloride (1.12 kg, 10.75 mol) in dichloromethane at 0–10°C for 3 hours yields tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with 96–98% yield.
Step 2: Borane-Mediated Reduction
The ketone intermediate is reduced using sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) in tetrahydrofuran (THF) or ethylene glycol dimethyl ether. The reaction proceeds via a Lewis acid-catalyzed mechanism:
Critical factors:
Industrial-scale trials achieved 94% yield using 2.40 kg of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, 0.71 kg NaBH₄, and 2.02 kg BF₃·Et₂O in THF.
Step 3: Acidic Deprotection
The Boc group is removed using concentrated HCl in alcoholic solvents (isopropanol or methanol) at 40–60°C. Post-reaction alkalization with NaOH/KOH (pH 10–11) facilitates isolation.
| Condition | Specification |
|---|---|
| HCl:amine molar ratio | 2.5–3:1 |
| Reaction time | 2–4 hours |
| Solvent mass ratio | Alcohol:amine = 2–3:1 |
This step yields 1-cyclopropylmethylpiperazine hydrochloride, which is neutralized to obtain the free base.
Limitations of Direct Alkylation
Direct alkylation of piperazine with cyclopropylmethyl halides is hindered by poor regioselectivity and over-alkylation. The acylation-reduction sequence circumvents these issues by ensuring mono-substitution at the 4-position.
Process Optimization and Scalability
Solvent and Reagent Selection
Industrial-Scale Considerations
-
Continuous flow systems : Potential application in the acylation step to enhance heat dissipation.
-
Purification : Recrystallization from methyl tert-butyl ether (MTBE) achieves >99% purity without chromatography.
-
Waste management : BF₃·Et₂O recovery systems reduce environmental impact.
Analytical and Characterization Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or cyclopropylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of bioactive molecules. Its structure allows for various modifications, making it a valuable building block in organic chemistry. It is particularly useful in synthesizing compounds with pharmacological properties, such as enzyme inhibitors and receptor modulators.
Synthetic Routes
The synthesis typically involves the protection of the piperazine nitrogen with a tert-butyl group. A common method includes the reaction of piperazine with tert-butyl chloroformate in the presence of a base like triethylamine. The cyclopropylmethyl group is introduced via nucleophilic substitution reactions using cyclopropylmethyl halides.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide. |
| Reduction | Reduction reactions can be performed using lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can occur at the piperazine nitrogen or cyclopropylmethyl group. |
Biological Research
Pharmacological Applications
In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Mechanism of Action
The mechanism involves the interaction of the piperazine moiety with specific molecular targets such as enzymes or receptors. The tert-butyl and cyclopropylmethyl groups enhance binding affinity and specificity, which is critical in drug design.
Case Studies
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the cyclopropylmethyl group can significantly alter the inhibitory potency against specific targets, highlighting its potential in drug discovery.
Case Study 2: CNS Activity
Another study focused on the compound's derivatives for central nervous system (CNS) activity. The results indicated that certain structural variations led to enhanced neuroprotective effects, suggesting that this compound could be developed into a therapeutic agent for neurodegenerative diseases.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The tert-butyl and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
Key structural analogues and their substituents:
Key Observations:
- Cyclopropyl vs. Conversely, the cyclopropylmethyl group enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability .
- Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., 3-cyanophenyl in ) introduce π-π stacking capabilities but may reduce solubility. Aliphatic groups (e.g., morpholino-triazino in ) improve water solubility via hydrogen bonding.
Comparison with Analogues
- tert-Butyl 3-cyclopropylpiperazine-1-carboxylate : Synthesized via cyclopropane ring formation using cyclopropanation reagents (e.g., Simmons-Smith).
- tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate : Prepared via Buchwald-Hartwig coupling of 3-cyanophenyl halides with Boc-piperazine.
- Sulfonamide Derivatives : Sulfonyl chloride reacts with Boc-piperazine in acetonitrile with K₂CO₃ as base.
Yield and Purity Considerations :
Target Compound vs. Analogues
SAR Insights :
- Cyclopropylmethyl : Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) compared to smaller substituents.
- Boc Group : Protects the amine during in vivo delivery, with deprotection occurring in acidic cellular compartments (e.g., lysosomes) .
Physicochemical Properties
Crystallographic Notes:
Biological Activity
Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
The compound features a piperazine core with a tert-butyl and cyclopropylmethyl substituent. This unique structure influences its reactivity and biological interactions.
| Property | Details |
|---|---|
| Chemical Formula | CHNO\ |
| Molecular Weight | 234.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions, enhancing binding affinity. The tert-butyl and cyclopropylmethyl groups contribute to the compound's specificity and potency against certain biological targets.
Pharmacological Applications
- Enzyme Inhibition
- Neuroprotective Effects
-
Antimicrobial Activity
- This compound has been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains. This suggests a potential role in developing new antibiotics.
-
Antitumor Properties
- Preliminary studies indicate that the compound may possess antitumor activity, making it a candidate for further investigation in cancer therapeutics.
Study on Neuroprotective Effects
A study published in MDPI highlighted the compound's ability to inhibit AChE with an IC value of 70 nM for electric eel AChE, indicating strong potential for cognitive enhancement therapies . The research demonstrated that derivatives of this compound could prevent neuroinflammation by upregulating protective proteins like Nrf2.
Antimicrobial Studies
In antimicrobial assays, the compound exhibited significant activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development. Further optimization could enhance its efficacy and selectivity against resistant strains.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Reacting piperazine derivatives with tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the Boc protecting group .
- Introducing the cyclopropylmethyl moiety via alkylation or reductive amination, requiring catalysts like palladium or nickel .
- Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., hexane/ethyl acetate gradients) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropylmethyl proton splitting at δ 0.5–1.5 ppm) .
- HPLC : Validates purity (>97%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.2) .
Q. How is its structural conformation determined experimentally?
Single-crystal X-ray diffraction using SHELX software resolves stereochemistry and bond angles. Crystals are grown via slow evaporation in ethanol/water mixtures, with refinement parameters (R-factor < 0.05) ensuring accuracy .
Q. What are common biological assays for initial activity screening?
- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-serotonin) in transfected HEK293 cells .
- Cytotoxicity Tests : MTT assays in cancer cell lines (IC₅₀ calculations) .
Advanced Research Questions
Q. How do reaction conditions impact regioselectivity during synthesis?
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) favor cyclopropylmethyl group addition at the piperazine N3 position .
- Catalyst Optimization : Palladium/charcoal under hydrogen gas enhances reductive amination yields (85–92%) versus uncatalyzed routes (≤60%) .
- Temperature Control : Low temperatures (−20°C) minimize side reactions like Boc-deprotection .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects : Cyclopropyl ring strain causes unexpected coupling (e.g., vicinal J values > 10 Hz). Variable-temperature NMR (VT-NMR) clarifies conformational exchange .
- DFT Calculations : Predict ¹³C chemical shifts (RMSD < 2 ppm) to assign ambiguous peaks .
Q. What strategies address low bioactivity in receptor assays?
- Stoichiometric Adjustments : Varying molar ratios (1:1 to 1:3) of compound-to-receptor optimizes binding affinity .
- Metabolite Profiling : LC-MS identifies oxidative metabolites (e.g., hydroxylation at cyclopropane) that may interfere with activity .
Q. How does stereochemistry influence pharmacological properties?
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates (R)- and (S)-isomers, revealing >10-fold differences in serotonin receptor IC₅₀ values .
- Molecular Docking : AutoDock Vina simulations show (R)-isomers form stronger hydrogen bonds with Tyr95 residues in 5-HT₂ₐ receptors .
Q. What computational methods predict reactivity with biological targets?
- MD Simulations : GROMACS analyzes piperazine ring flexibility in aqueous environments, correlating with membrane permeability .
- QSAR Models : Electron-withdrawing substituents (e.g., fluorine) enhance binding to GABAₐ receptors (R² > 0.85 in training sets) .
Q. How are synthetic by-products minimized during scale-up?
- Inert Conditions : Nitrogen atmospheres prevent oxidation of cyclopropane rings .
- Flow Chemistry : Continuous reactors reduce side-product formation (<5%) compared to batch methods .
Data Analysis & Contradictions
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes; slopes >1 suggest cooperative binding .
- ROS Assays : Confounders like reactive oxygen species (ROS) generation in HeLa cells require normalization to intracellular glutathione levels .
Q. Why do similar analogs show divergent receptor affinities?
Substituent effects are critical:
- Electron-Withdrawing Groups (e.g., -CF₃): Increase 5-HT₁ₐ affinity (Kᵢ = 12 nM) versus electron-donating groups (Kᵢ = 220 nM) .
- Steric Hindrance : Bulky tert-butyl groups reduce off-target binding to dopamine receptors .
Methodological Validation 13. Q. How to validate synthetic reproducibility?
- Interlaboratory Studies : Compare yields/purity across three independent labs using identical protocols (RSD < 5%) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm Boc group integrity via FT-IR .
Q. What cross-validation techniques ensure analytical accuracy?
- NMR vs. XRD : Overlay experimental ¹³C shifts with crystallographic data (RMSD < 1.5 ppm) .
- HPLC-MS : Co-injection with certified reference standards confirms retention time ±0.1 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
